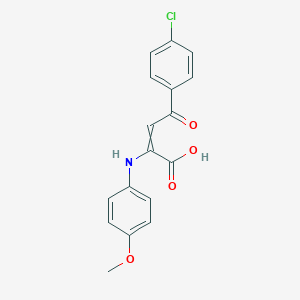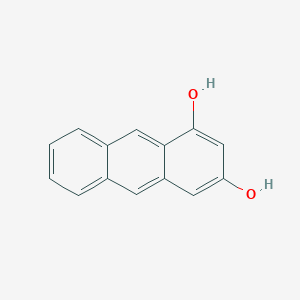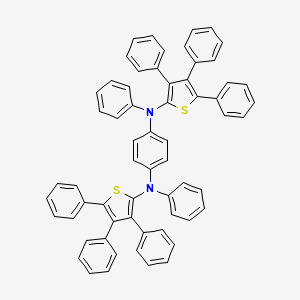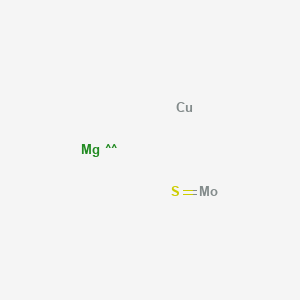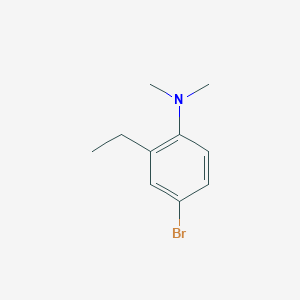![molecular formula C12H18O4 B14243485 7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one CAS No. 189824-44-0](/img/structure/B14243485.png)
7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,14,15-Trioxadispiro[5152]pentadecan-3-one is a complex organic compound with the molecular formula C12H20O3 It is characterized by its unique spiro structure, which includes three oxygen atoms and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one typically involves multi-step organic reactions. One common method includes the formation of the spiro structure through cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of strong acids or bases can promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure higher yields and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
科学的研究の応用
7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can affect various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
7,14,15-Trioxadispiro[5.1.5.2]pentadecane: Similar in structure but lacks the ketone group.
3,11-Dimethyl-7,14,15-trithia-3,11-diazadispiro[5.1.5.2]pentadecane: Contains sulfur and nitrogen atoms, making it chemically distinct.
2,7,10-Trioxadispiro[2,2,4,2]dodecane: A smaller spiro compound with a different ring structure.
Uniqueness
7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one is unique due to its specific spiro structure and the presence of a ketone group. This combination of features gives it distinct chemical properties and reactivity, making it valuable for various applications.
特性
CAS番号 |
189824-44-0 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC名 |
7,14,15-trioxadispiro[5.1.58.26]pentadecan-11-one |
InChI |
InChI=1S/C12H18O4/c13-10-4-8-12(9-5-10)14-11(15-16-12)6-2-1-3-7-11/h1-9H2 |
InChIキー |
GEWIRNPCVKWKGK-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)OC3(CCC(=O)CC3)OO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid](/img/structure/B14243406.png)
![7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene](/img/structure/B14243411.png)
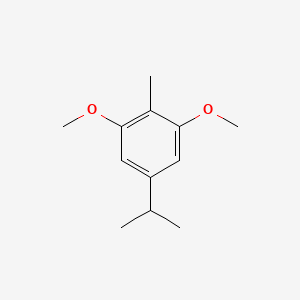
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one](/img/structure/B14243417.png)
![benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate](/img/structure/B14243425.png)
![4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14243427.png)
